molecular formula C9H7ClO B166138 2-Chlorocinnamaldehyde CAS No. 138555-57-4

2-Chlorocinnamaldehyde

Cat. No.: B166138
CAS No.: 138555-57-4
M. Wt: 166.6 g/mol
InChI Key: HGBCDXOKFIDHNS-HWKANZROSA-N
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Description

2-Chlorocinnamaldehyde, also known as ortho-Chlorocinnamaldehyde, is an organic compound with the chemical formula C9H7ClO. It is characterized by a yellow liquid appearance and a strong aroma. This compound is primarily used in the food, perfume, and cosmetics industries as a fragrance agent due to its unique aroma .

Mechanism of Action

Target of Action

2-Chlorocinnamaldehyde, a derivative of cinnamaldehyde, primarily targets fungi . It has been found to exhibit significant antifungal activity against various species of fungi .

Mode of Action

The compound interacts with its fungal targets by inhibiting their growth and toxin metabolism . The α,β unsaturated acyl group in this compound is capable of reacting as a Michael acceptor, which is critical for its antifungal activity .

Biochemical Pathways

QS is a cell-density dependent communication process that regulates virulence gene expression in many bacteria, including Vibrio spp .

Pharmacokinetics

Its molecular weight is 1666, and it has a melting point of 49-51 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The most active analogs of cinnamaldehyde, including this compound, have been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp in vitro . These compounds also significantly increased the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s oxidation process involves a reaction with oxygen to form peroxides, which can lead to complex oxidation reactions and potential explosion hazards . Therefore, the storage and handling conditions of this compound are crucial for its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocinnamaldehyde is typically synthesized by reacting cinnamaldehyde with chlorine gas. The reaction can be carried out under normal temperature or heating conditions. The target product is then purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Safety measures are strictly adhered to, given the compound’s combustible nature and its reactivity with oxidizing and reducing agents .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Chlorocinnamic acid.

    Reduction: It can be reduced to form 2-Chlorocinnamyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

2-Chlorocinnamaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the production of fragrances and flavoring agents.

Comparison with Similar Compounds

  • 2-Chlorocinnamic acid
  • 2-Chlorocinnamyl alcohol
  • 2-Chlorocinnamoyl chloride
  • 2-Chlorochalcone

Comparison: 2-Chlorocinnamaldehyde is unique due to its strong aroma and its widespread use in the fragrance industry. Compared to 2-Chlorocinnamic acid and 2-Chlorocinnamyl alcohol, it is more volatile and has a distinct olfactory profile. Its reactivity also makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBCDXOKFIDHNS-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031046
Record name 2-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794-45-2
Record name 2-Chlorocinnamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-chlorocinnamaldehyde exhibit its mutagenic activity?

A: Research suggests that this compound induces frame-shift mutations in bacterial DNA. [, ] This mutagenic effect is likely due to its planar structure, allowing it to intercalate between DNA base pairs and disrupt DNA replication. [] In the Ames test, this compound demonstrated significant mutagenic activity in Salmonella typhimurium strains TA 100 and TA 98. [] Furthermore, it exhibited a positive response in the SOS chromotest with Escherichia coli PQ 37, indicating its ability to induce DNA damage and trigger the SOS repair system. []

Q2: How does the structure of cinnamaldehyde derivatives affect their ability to inhibit farnesyl protein transferase (FPTase)?

A: Studies show that the position of substituents on the phenyl ring of cinnamaldehyde derivatives significantly influences their FPTase inhibitory activity. [] Ortho-substituted derivatives, like this compound, exhibit higher inhibitory activity compared to meta- or para-substituted counterparts. [] This suggests that the ortho position is crucial for interaction with the FPTase enzyme. Additionally, the presence of an unsaturated aldehyde side chain is essential for activity. [] Among the tested derivatives, this compound demonstrated the most potent FPTase inhibition. []

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